molecular formula C16H25N3OS B2579873 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 1172874-32-6

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one

Cat. No.: B2579873
CAS No.: 1172874-32-6
M. Wt: 307.46
InChI Key: PPRJNMHIVZXTJP-UHFFFAOYSA-N
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Description

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Cyclopropylation: The thiazole intermediate is then cyclopropylated using cyclopropyl bromide in the presence of a base such as sodium hydride.

    Piperazine Introduction: The cyclopropylthiazole is then reacted with piperazine in a nucleophilic substitution reaction.

    Final Coupling: The resulting intermediate is coupled with 3-methylbutan-1-one using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The piperazine and thiazole rings are common motifs in bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The piperazine ring could facilitate binding to biological targets, while the thiazole ring might participate in electronic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-Methylthiazol-4-yl)piperazin-1-yl)-3-methylbutan-1-one
  • 1-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)-3-methylbutan-1-one

Uniqueness

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c1-12(2)9-16(20)19-7-5-18(6-8-19)10-15-17-14(11-21-15)13-3-4-13/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRJNMHIVZXTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=NC(=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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